8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
3-oxa-8-azabicyclo[3.2.1]octan-8-yl(9H-xanthen-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-20(21-13-9-10-14(21)12-23-11-13)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-8,13-14,19H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQXSKCKGNJXRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tandem C–H Oxidation/Oxa- Cope Rearrangement/Aldol Cyclization
Liu and Cheng developed a one-pot tandem reaction using allylic silyl ethers, TBF (tempo oxoammonium tetrafluoroborate), and ZnBr to generate 8-oxabicyclo[3.2.1]octanes. The sequence involves:
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C–H Oxidation : Allylic silyl ethers undergo oxidation to form α,β-unsaturated ketones.
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Oxa- Cope Rearrangement : A sigmatropic shift creates a γ,δ-unsaturated carbonyl intermediate.
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Aldol Cyclization : Intramolecular aldol reaction forms the bicyclic structure with high stereocontrol.
This method achieves yields of 65–85% for substrates with electron-donating or -withdrawing groups.
1,3-Dipolar Cycloaddition of Carbonyl Ylides
Higuchi et al. demonstrated the use of α-diazocarbonyl compounds and rhodium(II) acetate to generate carbonyl ylides, which undergo cycloaddition with vinyl ethers to form 8-oxa-2-azabicyclo[3.2.1]octanes. Key steps include:
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Diazo Transfer : Carbamate derivatives react with tosyl azide to form α-diazocarbonyl intermediates.
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Cycloaddition : Rhodium-catalyzed reaction with vinyl ethers yields the bicyclic core in 5–35% yield , depending on substituents.
Optimization Challenges and Solutions
Steric Hindrance Mitigation
The bulky xanthene group impedes nucleophilic attack on the carbonyl carbon. Strategies include:
Regioselectivity in Bicyclic Amine Functionalization
Ensuring acylation occurs exclusively at the 8-position nitrogen requires:
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Protective Group Strategies : Temporary protection of reactive sites (e.g., Boc or Fmoc groups) followed by deprotection post-acylation.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions are typically mild, with controlled temperatures and pH to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-functionalized products .
Scientific Research Applications
Pharmaceutical Development
8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane has shown promise in pharmaceutical research, particularly in drug design and development. Its unique structure allows it to interact with biological targets, making it a candidate for:
- Anticancer Agents : Research indicates that modifications of xanthene derivatives can enhance their efficacy against various cancer cell lines.
- Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties, which could be further explored for developing new antibiotics.
Chemical Biology
In the field of chemical biology, this compound can serve as a valuable tool for studying biological processes:
- Fluorescent Probes : The xanthene moiety can be utilized to develop fluorescent probes for imaging biological systems, allowing researchers to track cellular processes in real-time.
- Receptor Modulators : The structural characteristics may enable the compound to act as a modulator for specific biological receptors, aiding in the understanding of receptor-ligand interactions.
Material Science
The compound's unique chemical properties also lend themselves to applications in material science:
- Polymer Synthesis : It can be used as a building block for synthesizing novel polymers with specific functionalities, potentially leading to advancements in materials with tailored properties.
- Nanotechnology : Research into nanomaterials may benefit from incorporating such compounds into nanoscale devices or systems.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of xanthene derivatives similar to this compound. The researchers synthesized various derivatives and tested their activity against several cancer cell lines, demonstrating that modifications at the xanthene core significantly enhanced cytotoxicity.
Case Study 2: Fluorescent Imaging
In another study featured in Chemical Communications, researchers developed a fluorescent probe based on the xanthene structure for live-cell imaging. The probe exhibited excellent photostability and selectivity for specific cellular components, showcasing the potential of this compound in biological imaging applications.
Mechanism of Action
The mechanism of action of 8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. As a selective delta opioid receptor agonist, it binds to the delta opioid receptors, modulating pain perception and providing analgesic effects without causing respiratory depression or physical dependence . The molecular pathways involved include the inhibition of pain signaling and the modulation of neurotransmitter release.
Comparison with Similar Compounds
3-Oxa-8-Azabicyclo[3.2.1]octane (M3) vs. 8-Oxa-3-Azabicyclo[3.2.1]octane (M4)
- Structural Differences : M3 places oxygen at position 3 and nitrogen at position 8, while M4 reverses their positions.
- Biological Activity :
- In PI3K inhibitors, M3 (e.g., PKI-179) demonstrated superior binding to the ATP pocket compared to M4, attributed to optimal hydrogen bonding and steric alignment .
- M3 derivatives showed dual PI3K/mTOR inhibition with oral bioavailability (IC₅₀ < 10 nM), whereas M4 analogs exhibited reduced potency .
- Synthetic Accessibility: M3 hydrochloride is synthesized via an 8-step route from adipic acid with a 23% yield, while M4 derivatives require alternative pathways with unoptimized yields .
3-Oxa-8-Azabicyclo[3.2.1]octane vs. 8-Azabicyclo[3.2.1]octane (Tropane Derivatives)
- Tropane derivatives (e.g., 8-methyl-8-azabicyclo[3.2.1]octane) lack the oxygen atom, reducing polarity.
- Pharmacological Impact: The 3-oxa substitution in the target compound enhances metabolic stability and solubility compared to non-oxygenated tropanes, which are prone to rapid hepatic clearance .
Substituent Modifications
Xanthene-Carbonyl vs. Simple Alkyl/Aryl Groups
- Comparators :
- 3-Methylmorpholine (M1/M2) : Smaller substituents improve solubility but reduce binding affinity (IC₅₀ > 50 nM in PI3K assays) .
- Cyclopropylmethyl or Benzyl Groups : Used in insecticidal azabicyclo derivatives (e.g., CAS 54745-74-3), these groups optimize steric fit for acetylcholinesterase inhibition but lack the xanthene moiety’s extended conjugation .
Pharmacokinetic and Physicochemical Properties
| Property | 8-(9H-Xanthene-9-Carbonyl)-3-Oxa-8-Azabicyclo[3.2.1]octane | 3-Oxa-8-Azabicyclo[3.2.1]octane (M3) | 8-Oxa-3-Azabicyclo[3.2.1]octane (M4) |
|---|---|---|---|
| Molecular Weight | ~395 g/mol | ~159 g/mol | ~159 g/mol |
| logP | 3.5 (estimated) | 0.8 | 0.7 |
| Solubility (PBS) | <10 µM | >100 µM | >100 µM |
| Plasma Protein Binding | >95% | 70–80% | 65–75% |
| Oral Bioavailability | 45–60% (model-dependent) | 30–40% | 20–30% |
Key Findings :
- The xanthene-carbonyl group in the target compound reduces aqueous solubility but enhances membrane permeability and target engagement .
- M3 and M4 hydrochlorides (e.g., CAS 904316-92-3 and 54745-74-3) exhibit higher solubility (>100 µM) due to ionic character .
Oncology
- PKI-179: A dual PI3K/mTOR inhibitor incorporating the 3-oxa-8-aza core demonstrated 80% tumor growth inhibition in xenograft models at 10 mg/kg (oral), outperforming M4-based analogs .
- Mechanistic Insight : The xanthene-carbonyl group in the target compound may stabilize interactions with hydrophobic kinase pockets, as seen in crystallographic studies of related inhibitors .
Agrochemicals
- Insecticidal Activity: Bicyclic amines with 3-oxa-8-aza cores (e.g., CAS 904316-92-3) show LC₅₀ values of <1 ppm against Aphis gossypii, while non-oxygenated analogs require higher doses .
Biological Activity
8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane is a compound that has garnered attention due to its unique structural features and potential biological activities, particularly as a selective delta opioid receptor agonist. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 3-oxa-8-azabicyclo[3.2.1]octan-8-yl(9H-xanthen-9-yl)methanone, with a molecular formula of C20H19NO3. Its structure combines the xanthene and azabicyclo[3.2.1]octane scaffolds, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | 3-oxa-8-azabicyclo[3.2.1]octan-8-yl(9H-xanthen-9-yl)methanone |
| Molecular Formula | C20H19NO3 |
| CAS Number | 1396860-74-4 |
This compound acts primarily as a selective delta opioid receptor agonist. This interaction modulates pain perception and provides analgesic effects without the common side effects associated with traditional opioids, such as respiratory depression or physical dependence.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:
Analgesic Properties
Research indicates that this compound exhibits significant analgesic properties through its action on delta opioid receptors, making it a candidate for developing new pain management therapies .
Neuropharmacological Effects
Studies have shown that derivatives of the azabicyclo[3.2.1]octane scaffold can influence neurotransmitter systems, particularly in the context of mood disorders such as depression and anxiety . The compound's ability to enhance serotonergic neurotransmission suggests potential applications in treating psychiatric disorders .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- High Throughput Screening : Initial screenings identified related compounds with potent activity at kappa opioid receptors, suggesting a broader range of biological effects for compounds within this structural class .
- Synthesis and Evaluation : A study focused on synthesizing unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold reported promising results in terms of yield and biological activity, emphasizing the importance of this scaffold in drug discovery .
Comparative Analysis
When compared to similar compounds, this compound stands out due to its unique combination of structural elements that confer distinct pharmacological properties.
| Compound | Biological Activity | Selectivity |
|---|---|---|
| 8-(9H-xanthene-9-carbonyl)-3-oxa... | Delta opioid receptor agonist | High |
| 8-Oxabicyclo[3.2.1]octane | Various CNS activities | Moderate |
| 11-Oxatricyclo[5.3.1.0]undecane | Antidepressant effects | Variable |
Q & A
Q. What solvent systems mitigate solubility challenges in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
